molecular formula C17H16N4O4S B2753691 2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid CAS No. 872694-58-1

2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No.: B2753691
CAS No.: 872694-58-1
M. Wt: 372.4
InChI Key: JYWHEOVNVUGURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications

Antifolate Inhibitors and Antitumor Agents

The synthesized compounds related to the specified chemical structure have been evaluated as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. For example, certain analogs containing a phenyl sulfanyl substituent demonstrated significant potency against human TS, surpassing some classical antifolates in their efficacy. These compounds highlight the potential for developing new therapeutic agents targeting TS to treat cancer and bacterial infections (Gangjee et al., 1996).

Antimicrobial and Antitubercular Activities

Novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown significant activity against bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis. This suggests that modifications of the pyrimidine core can lead to effective agents against infectious diseases (Chandrashekaraiah et al., 2014).

Interaction with Biological Molecules

Research into the interaction of pyrimidine derivatives with biological molecules, such as bovine serum albumin (BSA), has been conducted to understand their binding mechanisms and effects on protein structure. This research provides insights into how these compounds could be utilized or modified for specific therapeutic or biological applications (Meng et al., 2012).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Some pyrimidine analogs have been designed as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy. The efficacy of these compounds in inhibiting both enzymes simultaneously suggests their utility in designing multifunctional therapeutic agents (Gangjee et al., 2008).

Herbicide Development

Pyrimidinylthiobenzoates, as herbicides targeting acetohydroxyacid synthase (AHAS), have been developed based on pyrimidine scaffolds. These compounds provide a foundation for creating effective herbicidal agents, demonstrating the versatility of pyrimidine derivatives in agricultural applications as well (He et al., 2007).

Properties

IUPAC Name

2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-9-4-6-10(7-5-9)13-18-14-12(15(19-13)26-8-11(22)23)16(24)21(3)17(25)20(14)2/h4-7H,8H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWHEOVNVUGURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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